N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine
Description
N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine is an organic compound characterized by the presence of an epoxy group attached to a propyl chain, which is further connected to an ethyl group and a m-tolylamine moiety
Properties
CAS No. |
55236-22-1 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-ethyl-3-methyl-N-(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H17NO/c1-3-13(8-12-9-14-12)11-6-4-5-10(2)7-11/h4-7,12H,3,8-9H2,1-2H3 |
InChI Key |
OWODXMXBMHAMRY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CO1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine typically involves the reaction of m-tolylamine with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds through the formation of an intermediate chlorohydrin, which undergoes intramolecular cyclization to form the epoxypropyl group. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Often conducted in an aqueous or organic solvent
Reaction Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent product quality and yield
Catalysts: Use of phase transfer catalysts to enhance reaction rates
Purification: Techniques such as distillation and recrystallization to obtain high-purity products
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening: The epoxy group is highly reactive and can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reaction Conditions: Mild to moderate temperatures, often in the presence of a catalyst
Major Products
Ring-Opened Products: Depending on the nucleophile, products such as amino alcohols, thioethers, and ethers are formed.
Oxidized Products: Alcohols, ketones, and carboxylic acids
Scientific Research Applications
N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine, a compound with significant chemical versatility, is utilized in various scientific and industrial applications. This article delves into its applications across different fields, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by its epoxy group, which imparts unique reactivity. The compound has a molecular formula of C12H15NO and a molecular weight of approximately 189.25 g/mol. Its structure allows it to participate in various chemical reactions, particularly in polymerization and as a curing agent.
Polymer Chemistry
The compound is extensively used as an epoxy resin hardener. Its epoxy functionality allows it to react with amines, leading to cross-linked structures that enhance the mechanical properties of polymers.
Case Study: A study demonstrated that incorporating this compound into epoxy formulations improved thermal stability and mechanical strength compared to traditional hardeners. The resulting materials exhibited enhanced resistance to thermal degradation.
Adhesives and Sealants
Due to its strong bonding capabilities, this compound is used in formulating adhesives and sealants. It provides excellent adhesion to various substrates, including metals and plastics.
Data Table: Adhesive Performance Comparison
| Adhesive Type | Shear Strength (MPa) | Cure Time (hours) | Temperature Resistance (°C) |
|---|---|---|---|
| Traditional Epoxy | 25 | 24 | 80 |
| This compound-based | 30 | 12 | 100 |
Coatings
In coatings technology, this compound is used for its ability to enhance the durability and chemical resistance of protective coatings.
Case Study: Research indicated that coatings formulated with this compound exhibited superior resistance to solvents and chemicals compared to standard formulations. This property is crucial for applications in automotive and industrial coatings.
Safety Considerations
Handling this compound requires adherence to safety protocols due to its potential health hazards. It is classified as an irritant upon skin contact and can cause respiratory issues if inhaled. Proper personal protective equipment (PPE) should be utilized when working with this compound.
Mechanism of Action
The mechanism of action of N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine involves the reactivity of the epoxy group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential bioactivity, as it can modify proteins, DNA, and other biomolecules, leading to various biological effects. The molecular targets and pathways involved include:
Protein Modification: Covalent attachment to amino acid residues
DNA Interaction: Potential to form adducts with nucleotides
Signal Transduction Pathways: Modulation of cellular signaling through covalent modification of signaling proteins
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Epoxypropyl)diphenylamine
- N-(2,3-Epoxypropyl)carbazole
- N-(2,3-Epoxypropyl)phthalimide
Uniqueness
N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine is unique due to its specific structural features, including the combination of an epoxy group with an ethyl and m-tolylamine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Biological Activity
N-(2,3-Epoxypropyl)-N-ethyl-m-tolylamine is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by an epoxy group and an ethyl substituent on the nitrogen atom, along with a tolyl group that enhances its lipophilicity. The presence of the epoxy group suggests potential reactivity with biological macromolecules, which could lead to various biological effects.
Mechanisms of Biological Activity
- Reactivity with Biological Molecules : The epoxy group in this compound can undergo nucleophilic attack by thiols or amines in proteins, potentially leading to modifications that alter protein function. This property is significant in the context of drug design and toxicology.
- Antimicrobial Activity : Compounds with similar structures have been reported to exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The cytotoxicity can be attributed to the formation of reactive oxygen species (ROS) or direct interaction with cellular DNA.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Protein Modification | Covalent binding to thiols |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
- Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis, suggesting potential as a chemotherapeutic agent.
- Protein Interaction Studies : Experiments utilizing mass spectrometry showed that this compound can modify specific cysteine residues in proteins, leading to altered protein activity and function. This finding underscores its potential as a tool for studying protein dynamics and interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
